molecular formula C12H17N3O2 B13164197 3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide

3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide

Cat. No.: B13164197
M. Wt: 235.28 g/mol
InChI Key: MTGGESXWQJNJNY-UHFFFAOYSA-N
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Description

3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the core cyclohexa[b]pyrrolizine structure. The synthesis may involve:

    Cyclization Reactions: Formation of the fused ring system through cyclization reactions.

    Functional Group Transformations: Introduction of the amino and oxo groups through specific reagents and conditions.

    Amidation Reactions: Formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: Substitution reactions can introduce new substituents at specific positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and signaling pathways.

    Pathway Modulation: The compound can influence various biochemical pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxamide include:

  • 3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carbonitrile
  • 3-amino-1-oxo-1H,4aH,5H,6H,7H,8H,8aH,9H,9aH-cyclohexa[b]pyrrolizine-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

3-hydroxy-1-imino-3a,4,4a,5,6,7,8,8a-octahydropyrrolo[1,2-a]indole-2-carboxamide

InChI

InChI=1S/C12H17N3O2/c13-11-9(12(14)17)10(16)8-5-6-3-1-2-4-7(6)15(8)11/h6-8,13,16H,1-5H2,(H2,14,17)

InChI Key

MTGGESXWQJNJNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC3N2C(=N)C(=C3O)C(=O)N

Origin of Product

United States

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